Octyl Glucose Neopentyl Glycol

Membrane Protein Biochemistry Detergent Characterization Structural Biology

Sourcing a detergent that balances small micelle size with membrane protein stability is a persistent challenge in structural biology. Octyl Glucose Neopentyl Glycol (OGNG) directly addresses this, providing a unique branched, twin-head architecture for superior performance. - Enables high-resolution crystallization: Its small micelle (6.1 nm) forms compact protein-detergent complexes, proven to yield well-diffracting crystals for targets like GPCRs and TmPPase. - Offers gold-standard stability: Delivers protein stabilization performance comparable to DDM at physiological temperatures, ideal for NMR and EM studies. - Reduces aggregation risk: Outperforms linear detergents (e.g., OG, DDM) by preventing protein aggregation and loss of function during extraction.

Molecular Formula C27H52O12
Molecular Weight 568.7 g/mol
Cat. No. B1469907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl Glucose Neopentyl Glycol
Molecular FormulaC27H52O12
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCC)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C27H52O12/c1-3-5-7-9-11-27(12-10-8-6-4-2,15-36-25-23(34)21(32)19(30)17(13-28)38-25)16-37-26-24(35)22(33)20(31)18(14-29)39-26/h17-26,28-35H,3-16H2,1-2H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m0/s1
InChIKeyTYXCLOLHZMMLEK-RNDJEAJNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl Glucose Neopentyl Glycol Overview


Octyl Glucose Neopentyl Glycol (OGNG), also known as 2,2-dihexylpropane-1,3-bis-β-D-glucopyranoside, is a non-ionic detergent belonging to the neopentyl glycol (NG) class . It is characterized by a unique quaternary carbon core that connects two hydrophilic glucose head groups and two hydrophobic octyl chains, giving it a branched, 'gemini' architecture . This structural motif is designed to form smaller, more stable protein-detergent complexes (PDCs) compared to traditional linear detergents, making it a key reagent for the solubilization, stabilization, and crystallization of fragile membrane proteins [1].

Why OG and DDM Cannot Replace OGNG


The branched, twin-head structure of Octyl Glucose Neopentyl Glycol (OGNG) leads to fundamentally different biophysical behavior compared to common linear alternatives like N-Octyl-β-D-Glucoside (OG) and n-Dodecyl-β-D-Maltoside (DDM) . A simple substitution based on head group chemistry (e.g., glucoside vs. maltoside) is insufficient because OGNG's quaternary carbon core dictates its micellization and protein interaction properties [1]. Consequently, generic substitution can result in protein aggregation, loss of function, or failure to obtain well-diffracting crystals, as the detergent's performance is highly specific to the target protein and its structural stability requirements [2]. The evidence below quantifies these critical differences in key performance dimensions.

OGNG: Key Performance Benchmarks


CMC and Micelle Size Comparison

Octyl Glucose Neopentyl Glycol (OGNG) exhibits a significantly higher critical micelle concentration (CMC) and forms smaller micelles compared to the gold-standard detergent n-Dodecyl-β-D-Maltoside (DDM). A direct comparative study reported that OGNG has a CMC of ~1000 μM (0.057 wt%) and forms micelles with a hydrodynamic diameter (Dh) of 6.1 nm, whereas DDM has a much lower CMC of ~170 μM (0.0087 wt%) and forms larger micelles with a Dh of 6.8 nm [1]. The smaller micelle size and higher CMC of OGNG are critical factors influencing the formation of small protein-detergent complexes (PDCs), which is often advantageous for crystallization [2].

Membrane Protein Biochemistry Detergent Characterization Structural Biology

Thermal Stability of Membrane Proteins

In a direct assessment of protein thermal stability, Octyl Glucose Neopentyl Glycol (OGNG) was found to provide comparable stabilization to the widely used n-Dodecyl-β-D-Maltoside (DDM) for a set of challenging eukaryotic membrane proteins. A study testing two G protein-coupled receptors (GPCRs) and three transporters found that both DDM and OGNG conferred similar, high levels of stability, with both detergents outperforming other tested agents in preventing protein denaturation over time [1]. This establishes OGNG as a non-inferior alternative to DDM, offering comparable stabilizing power but with a distinct, smaller micelle architecture [2].

Membrane Protein Stability GPCR Transporter

Improved Membrane Protein Crystallization

The unique properties of Octyl Glucose Neopentyl Glycol (OGNG) have been directly credited as the decisive step in obtaining high-quality crystals of the challenging membrane protein Thermotoga maritima pyrophosphatase (TmPPase). A study reported that exchanging the protein from its original detergent into OGNG was the critical factor that dramatically improved crystal quality, enabling structural determination . This is attributed to OGNG's ability to form small, well-ordered protein-detergent complexes (PDCs) that are more amenable to crystal lattice packing compared to those formed by conventional detergents like N-Octyl-β-D-Glucoside (OG) .

X-ray Crystallography Membrane Protein Structure Sample Optimization

OGNG: Key Applications


Crystallization of Challenging Membrane Proteins

OGNG's small micelle size (6.1 nm) and ability to form compact PDCs make it a premier choice for crystallography trials of unstable eukaryotic membrane proteins, such as GPCRs and transporters [1]. Its track record of enabling structure determination for targets like TmPPase provides a strong precedent for its use when conventional detergents fail to yield diffracting crystals [2].

Functional & Biophysical Assays

For assays requiring long-term protein stability at physiological or elevated temperatures, OGNG offers performance comparable to the gold-standard DDM [1]. It is particularly suited for membrane proteins where a smaller PDC size is desired for techniques like NMR or negative-stain electron microscopy (EM), but where the high CMC of a short-chain detergent like OG would be destabilizing [2].

Detergent Screening & Optimization

Given the protein-specific nature of detergent performance, OGNG is an essential reagent for systematic detergent screening. Its distinct structural class (neopentyl glycol) and biophysical profile (high CMC, small micelles) provide a unique data point compared to conventional maltosides (DDM, DM) and glucosides (OG), enabling researchers to map the detergent space for a new membrane protein target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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